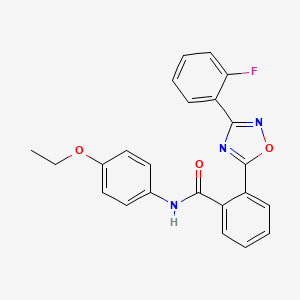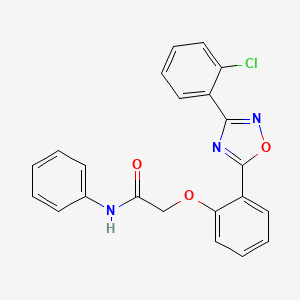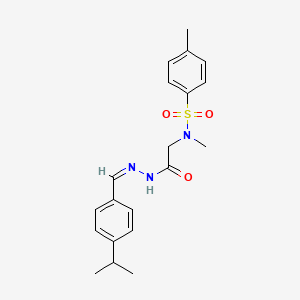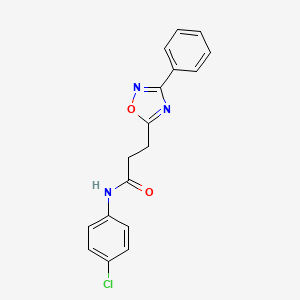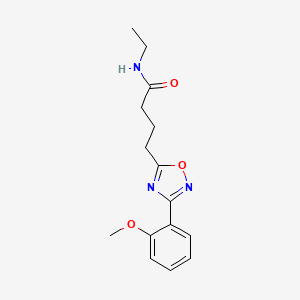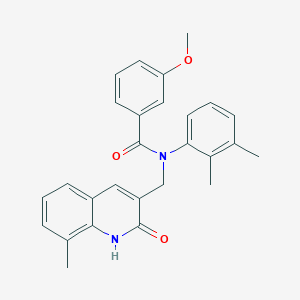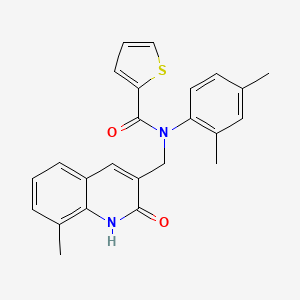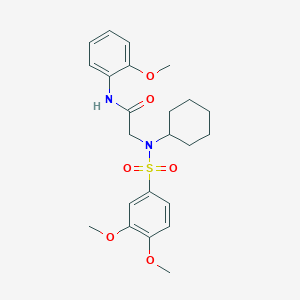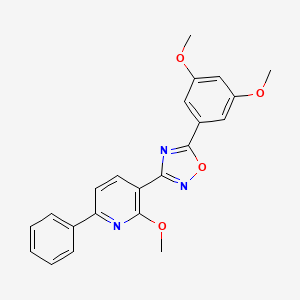
5-(3,5-dimethoxyphenyl)-3-(2-methoxy-6-phenylpyridin-3-yl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3,5-dimethoxyphenyl)-3-(2-methoxy-6-phenylpyridin-3-yl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DPA-714 and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments.
科学的研究の応用
DPA-714 has been studied for its potential applications in various fields, including neuroscience, oncology, and immunology. In neuroscience, DPA-714 has been used as a positron emission tomography (PET) tracer to visualize the translocator protein (TSPO) in the brain. TSPO is a biomarker of neuroinflammation, and its upregulation has been associated with various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. DPA-714 has also been studied for its potential use as a therapeutic agent for these disorders.
In oncology, DPA-714 has been studied for its potential use as a PET tracer to visualize the TSPO in cancer cells. TSPO is upregulated in various types of cancer, and its expression has been associated with tumor progression and poor prognosis. DPA-714 has also been studied for its potential use as a therapeutic agent for cancer, as TSPO has been implicated in cancer cell proliferation, migration, and invasion.
In immunology, DPA-714 has been studied for its potential use as a PET tracer to visualize the TSPO in immune cells, such as microglia and macrophages. TSPO is upregulated in activated immune cells, and its expression has been associated with various inflammatory disorders, such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis. DPA-714 has also been studied for its potential use as a therapeutic agent for these disorders.
作用機序
The mechanism of action of DPA-714 involves its binding to the TSPO, which is a transmembrane protein located in the outer mitochondrial membrane. TSPO is involved in various cellular processes, such as cholesterol transport, steroidogenesis, and apoptosis. TSPO is upregulated in response to various stimuli, such as inflammation, oxidative stress, and injury. The binding of DPA-714 to TSPO modulates its activity, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of DPA-714 are mediated through its binding to TSPO. The binding of DPA-714 to TSPO modulates its activity, leading to various effects, such as the inhibition of proinflammatory cytokine production, the promotion of anti-inflammatory cytokine production, the modulation of oxidative stress, and the regulation of apoptosis. DPA-714 has also been shown to modulate the activity of various signaling pathways, such as the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway.
Advantages and Limitations for Laboratory Experiments:
The advantages of using DPA-714 in laboratory experiments include its high purity, its high yield, and its well-characterized mechanism of action. DPA-714 is also readily available from commercial sources, which makes it easy to obtain for research purposes. The limitations of using DPA-714 in laboratory experiments include its potential toxicity, its limited solubility in aqueous solutions, and its potential for off-target effects. These limitations should be taken into consideration when designing experiments using DPA-714.
将来の方向性
There are several future directions for research on DPA-714. One direction is to further elucidate its mechanism of action and its downstream signaling pathways. Another direction is to investigate its potential therapeutic applications in various neurological, oncological, and immunological disorders. Additionally, the development of novel PET tracers based on DPA-714 could lead to improved diagnostic and therapeutic options for these disorders.
合成法
The synthesis method of DPA-714 involves the reaction of 2-methoxy-6-phenylpyridine-3-carbaldehyde with 3,5-dimethoxyphenyl hydrazine to form 5-(3,5-dimethoxyphenyl)-3-(2-methoxy-6-phenylpyridin-3-yl)-1,2,4-oxadiazole. The reaction is carried out in the presence of a catalyst, such as triethylamine, and a solvent, such as acetonitrile or dimethylformamide. The yield of the reaction is typically high, and the purity of the product can be improved through recrystallization.
特性
IUPAC Name |
5-(3,5-dimethoxyphenyl)-3-(2-methoxy-6-phenylpyridin-3-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O4/c1-26-16-11-15(12-17(13-16)27-2)21-24-20(25-29-21)18-9-10-19(23-22(18)28-3)14-7-5-4-6-8-14/h4-13H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHXVDHXSDWRGPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=NC(=NO2)C3=C(N=C(C=C3)C4=CC=CC=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[5-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-phenylpyridine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

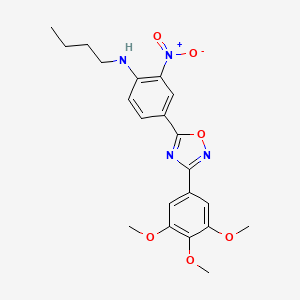
![4-methoxy-N-methyl-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzene-1-sulfonamide](/img/structure/B7693851.png)
![8-bromo-6-oxo-N-(3-(trifluoromethyl)phenyl)-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7693859.png)



